molecular formula C8H8ClF3N2O2S B12803651 [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine CAS No. 31574-94-4

[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine

Cat. No.: B12803651
CAS No.: 31574-94-4
M. Wt: 288.68 g/mol
InChI Key: WUNASAFRLVFQSB-UHFFFAOYSA-N
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Description

[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine: is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a sulfonyl group and a 2-chloro-1,1,2-trifluoroethyl group

Preparation Methods

The synthesis of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-nitrophenylhydrazine with 2-chloro-1,1,2-trifluoroethyl sulfone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form hydrazones or azines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

31574-94-4

Molecular Formula

C8H8ClF3N2O2S

Molecular Weight

288.68 g/mol

IUPAC Name

[4-(2-chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine

InChI

InChI=1S/C8H8ClF3N2O2S/c9-7(10)8(11,12)17(15,16)6-3-1-5(14-13)2-4-6/h1-4,7,14H,13H2

InChI Key

WUNASAFRLVFQSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C(C(F)Cl)(F)F

Origin of Product

United States

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